molecular formula C9H11BO3 B1422113 4-Cyclopropoxyphenylboronic acid CAS No. 871829-90-2

4-Cyclopropoxyphenylboronic acid

Cat. No. B1422113
M. Wt: 177.99 g/mol
InChI Key: IZOOGQYKHWNGOK-UHFFFAOYSA-N
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Description

4-Cyclopropoxyphenylboronic acid is a chemical compound with the molecular formula C9H11BO3 . Its average mass is 177.993 Da and its mono-isotopic mass is 178.080124 Da .


Molecular Structure Analysis

The molecular structure of 4-Cyclopropoxyphenylboronic acid consists of a phenyl ring (benzene ring) attached to a boronic acid group and a cyclopropoxy group . The boronic acid group is bound to the phenyl ring, and the cyclopropoxy group is attached to the phenyl ring .


Physical And Chemical Properties Analysis

4-Cyclopropoxyphenylboronic acid is a solid at room temperature . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

1. Synthesis and Bioactivity of Derivatives

Cyclopropanecarboxylic acid derivatives, closely related to 4-Cyclopropoxyphenylboronic acid, have shown promise in herbicidal and fungicidal activities. A study by Tian et al. (2009) synthesized new thioureas using cyclopropanecarboxylic acid and found notable herbicidal and fungicidal properties in some compounds (Tian, Song, Wang, & Liu, 2009).

2. Rhodium-Catalyzed Reactions

Rhodium-catalyzed addition/ring-opening reactions involving arylboronic acids, like 4-Cyclopropoxyphenylboronic acid, can yield significant derivatives. Matsuda, Makino, & Murakami (2004) demonstrated how cyclobutanones react with arylboronic acids in the presence of a Rh(I) complex, forming butyrophenone derivatives, which are valuable in organic synthesis (Matsuda, Makino, & Murakami, 2004).

3. Fluorescence Sensor Development

4-Carboxyphenylboronic acid, similar to 4-Cyclopropoxyphenylboronic acid, has been used to create fluorescent carbon quantum dots for sensing applications. A study by Sun et al. (2021) explored this application for detecting benzo[a]pyrene in water, showcasing the potential of boronic acid derivatives in environmental monitoring (Sun et al., 2021).

4. Advanced Bio-Applications

Phenylboronic acid-decorated polymeric nanomaterials, which can include derivatives like 4-Cyclopropoxyphenylboronic acid, have been used in drug delivery systems and biosensors. Lan & Guo (2019) highlighted these applications, particularly focusing on interactions with glucose and sialic acid (Lan & Guo, 2019).

5. Nanoparticle Functionalization for Antiviral Therapeutics

Phenylboronic-acid-modified nanoparticles, similar in function to 4-Cyclopropoxyphenylboronic acid derivatives, have been researched for their potential as antiviral therapeutics. Khanal et al. (2013) discussed attaching phenylboronic acid moieties to nanoparticles for use against viruses like Hepatitis C, indicating a new avenue for antiviral drug development (Khanal et al., 2013).

Safety And Hazards

The safety data sheet for 4-Cyclopropoxyphenylboronic acid indicates that it may be harmful if swallowed (H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

properties

IUPAC Name

(4-cyclopropyloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO3/c11-10(12)7-1-3-8(4-2-7)13-9-5-6-9/h1-4,9,11-12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOOGQYKHWNGOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OC2CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681860
Record name [4-(Cyclopropyloxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropoxyphenylboronic acid

CAS RN

871829-90-2
Record name [4-(Cyclopropyloxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-4-cyclopropoxybenzene (5.0 g, 23.4 mmol, see Example 39(c)) in THF (80 mL) at −78° C. was added n-BuLi (2.5 M solution in hexane; 9.76 mL, 24.4 mmol) over 17 min. After 40 min, B(OEt)3 (5.9 mL, 34.3 mmol) was added and the reaction was warmed to room temperature and stirred at ambient temperature for 18 h. After re-cooling to 0° C., HCl (1M solution; 70 mL, aq.) was added. After 30 min the mixture was extracted with t-BuOMe (3×50 mL), the combined organic extracts were washed with brine, dried (Na2SO4) and concentrated. The residue was washed with light petrol and filtered yielding the sub-title compound (1.5 g, 34%).
Name
4-bromo-4-cyclopropoxybenzene
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.76 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
5.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
reactant
Reaction Step Three
Yield
34%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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